N-[4-({4-[3-(biphenyl-4-yloxy)-2-hydroxypropyl]piperazin-1-yl}sulfonyl)phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-({4-[3-(biphenyl-4-yloxy)-2-hydroxypropyl]piperazin-1-yl}sulfonyl)phenyl]acetamide is a complex organic compound that features a biphenyl group, a piperazine ring, and a sulfonyl phenyl acetamide moiety. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-({4-[3-(biphenyl-4-yloxy)-2-hydroxypropyl]piperazin-1-yl}sulfonyl)phenyl]acetamide typically involves multiple steps:
Formation of the biphenyl-4-yloxy intermediate: This step involves the reaction of biphenyl-4-ol with an appropriate halogenated reagent to form biphenyl-4-yloxy.
Synthesis of the piperazine derivative: The biphenyl-4-yloxy intermediate is then reacted with 1-(2-hydroxypropyl)piperazine under basic conditions to form the piperazine derivative.
Sulfonylation: The piperazine derivative is sulfonylated using a sulfonyl chloride reagent to introduce the sulfonyl group.
Acetylation: Finally, the sulfonylated product is acetylated using acetic anhydride to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The biphenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH₄).
Substitution: Electrophiles such as bromine (Br₂) or chloromethyl methyl ether (MOMCl) can be used under acidic conditions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of halogenated or alkylated biphenyl derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions due to its complex structure.
Material Science:
Biology
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes due to its structural complexity.
Receptor Binding: Potential use in studying receptor-ligand interactions.
Medicine
Drug Development: Investigated for its potential as a therapeutic agent in treating various diseases.
Pharmacokinetics: Studied for its absorption, distribution, metabolism, and excretion properties.
Industry
Pharmaceuticals: Used in the synthesis of active pharmaceutical ingredients (APIs).
Biotechnology: Applications in the development of biotechnological tools and assays.
Mechanism of Action
The mechanism of action of N-[4-({4-[3-(biphenyl-4-yloxy)-2-hydroxypropyl]piperazin-1-yl}sulfonyl)phenyl]acetamide involves its interaction with specific molecular targets such as enzymes or receptors. The biphenyl group may facilitate binding to hydrophobic pockets, while the piperazine ring can interact with polar or charged residues. The sulfonyl and acetamide groups may further stabilize these interactions through hydrogen bonding and electrostatic interactions.
Comparison with Similar Compounds
Similar Compounds
- N-(4-(N,N-diethylsulfamoyl)phenyl)acetamide
- N-(4-(piperazin-1-ylsulfonyl)phenyl)acetamide
Uniqueness
N-[4-({4-[3-(biphenyl-4-yloxy)-2-hydroxypropyl]piperazin-1-yl}sulfonyl)phenyl]acetamide is unique due to the presence of the biphenyl-4-yloxy group, which imparts distinct physicochemical properties and potential biological activities. This structural feature differentiates it from other similar compounds and may contribute to its specific pharmacological profile.
Properties
Molecular Formula |
C27H31N3O5S |
---|---|
Molecular Weight |
509.6 g/mol |
IUPAC Name |
N-[4-[4-[2-hydroxy-3-(4-phenylphenoxy)propyl]piperazin-1-yl]sulfonylphenyl]acetamide |
InChI |
InChI=1S/C27H31N3O5S/c1-21(31)28-24-9-13-27(14-10-24)36(33,34)30-17-15-29(16-18-30)19-25(32)20-35-26-11-7-23(8-12-26)22-5-3-2-4-6-22/h2-14,25,32H,15-20H2,1H3,(H,28,31) |
InChI Key |
QYBRVULKBOOGQR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC(COC3=CC=C(C=C3)C4=CC=CC=C4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.